molecular formula C16H10ClN3O3S B8521920 1h-Pyrrolo[2,3-b]pyridine-2-carboxylic acid,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]-

1h-Pyrrolo[2,3-b]pyridine-2-carboxylic acid,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]-

Cat. No. B8521920
M. Wt: 359.8 g/mol
InChI Key: YORLXSXETUJRDJ-UHFFFAOYSA-N
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Patent
US07317027B2

Procedure details

0.135 g (0.4 mmol) of 1-[5-(5-Chloro-thiophen-2-yl)-isoxazol-3-ylmethyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, 0.432 g (3.8 mmol) of NEM and 135 mg (0.4 mmol) of TOTU were dissolved in 3 mL of DMF and stirred at RT for 20 min. 89 mg (0.4 mmol) of 1-Isopropyl-piperidin-4-ylamine dihydrochloride salt was added to the reaction solution and stirred at RT for 4 h. The product was purified by preparative RP-HPLC eluting with a gradient of 0-100% acetonitrile in water (+0.01% trifluoroacetic acid). After lyophilization the product was obtained as a solid.
Name
Quantity
135 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([C:7]2[O:11][N:10]=[C:9]([CH2:12][N:13]3[C:17]4=[N:18][CH:19]=[CH:20][CH:21]=[C:16]4[CH:15]=[C:14]3[C:22](O)=[O:23])[CH:8]=2)=[CH:4][CH:3]=1.[B-](F)(F)(F)F.CCOC(C(C#N)=NOC(N(C)C)=[N+](C)C)=O.Cl.Cl.[CH:49]([N:52]1[CH2:57][CH2:56][CH:55]([NH2:58])[CH2:54][CH2:53]1)([CH3:51])[CH3:50]>CN(C=O)C>[CH:49]([N:52]1[CH2:57][CH2:56][CH:55]([NH:58][C:22]([C:14]2[N:13]([CH2:12][C:9]3[CH:8]=[C:7]([C:5]4[S:6][C:2]([Cl:1])=[CH:3][CH:4]=4)[O:11][N:10]=3)[C:17]3=[N:18][CH:19]=[CH:20][CH:21]=[C:16]3[CH:15]=2)=[O:23])[CH2:54][CH2:53]1)([CH3:51])[CH3:50] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0.135 g
Type
reactant
Smiles
ClC1=CC=C(S1)C1=CC(=NO1)CN1C(=CC=2C1=NC=CC2)C(=O)O
Name
Quantity
135 mg
Type
reactant
Smiles
[B-](F)(F)(F)F.CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
89 mg
Type
reactant
Smiles
Cl.Cl.C(C)(C)N1CCC(CC1)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at RT for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The product was purified by preparative RP-HPLC
WASH
Type
WASH
Details
eluting with a gradient of 0-100% acetonitrile in water (+0.01% trifluoroacetic acid)
CUSTOM
Type
CUSTOM
Details
After lyophilization the product was obtained as a solid

Outcomes

Product
Details
Reaction Time
20 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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